molecular formula C8H6N2O4 B3197017 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1002129-70-5

5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B3197017
CAS No.: 1002129-70-5
M. Wt: 194.14 g/mol
InChI Key: CURYBKKHSYYDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains a benzoxazine ring with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with chloroacetyl chloride to form 2-chloro-1-(2-nitrophenoxy)ethanone, which then undergoes cyclization in the presence of a base to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Cyclization: Acid or base catalysts depending on the specific reaction pathway.

Major Products Formed

    Reduction: 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

    Cyclization: Polycyclic compounds with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1H-benzo[d][1,3]oxazine: Lacks the carbonyl group at the 2-position.

    5-Nitro-1H-benzo[d][1,3]oxazepine: Contains an additional carbon in the ring structure.

    5-Nitro-1H-benzo[d][1,3]oxazolidin-2-one: Contains a different ring structure with a nitrogen atom at the 3-position.

Uniqueness

5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific ring structure and the presence of both a nitro group and a carbonyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-nitro-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-8-9-6-2-1-3-7(10(12)13)5(6)4-14-8/h1-3H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURYBKKHSYYDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260512
Record name 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002129-70-5
Record name 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002129-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 2
Reactant of Route 2
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 3
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 4
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 5
Reactant of Route 5
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 6
Reactant of Route 6
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.